(Z)-3-Methyl-4-decen-1-ol

Catalog No.
S14213227
CAS No.
M.F
C11H22O
M. Wt
170.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-Methyl-4-decen-1-ol

Product Name

(Z)-3-Methyl-4-decen-1-ol

IUPAC Name

3-methyldec-4-en-1-ol

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

InChI

InChI=1S/C11H22O/c1-3-4-5-6-7-8-11(2)9-10-12/h7-8,11-12H,3-6,9-10H2,1-2H3

InChI Key

JDCKKTBNCHNHRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC(C)CCO

(Z)-3-Methyl-4-decen-1-ol is an unsaturated alcohol characterized by the presence of a double bond and a methyl group in its structure. Its molecular formula is C10H20O\text{C}_{10}\text{H}_{20}\text{O}, and it features a distinctive Z-configuration, which refers to the spatial arrangement of the substituents around the double bond. This compound is recognized for its unique odor and has applications in various industries, including flavoring and fragrance production.

  • Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids using agents such as potassium permanganate or chromium trioxide. For example, oxidation of (Z)-3-Methyl-4-decen-1-ol can yield 3-methyl-4-decanal or 3-methyl-4-decanoic acid.
  • Reduction: It can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride. This reaction converts the double bond into a single bond, yielding 3-methyl-4-decanol.
  • Substitution: The hydroxyl group can be substituted by other functional groups. For instance, treatment with thionyl chloride can convert (Z)-3-Methyl-4-decen-1-ol into its corresponding alkyl chloride.

(Z)-3-Methyl-4-decen-1-ol exhibits notable biological activity, particularly in its role as an attractant for certain moth species, such as the Larch Casebearer Moth. It interacts with olfactory receptors, influencing mating behavior and potentially affecting ecological dynamics. The compound's unique structure contributes to its efficacy in attracting these insects, making it of interest in pest management strategies.

Several methods exist for synthesizing (Z)-3-Methyl-4-decen-1-ol:

  • Hydroboration-Oxidation: This method involves hydroborating 1-decene followed by oxidation with hydrogen peroxide in the presence of sodium hydroxide, resulting in the formation of the desired alcohol.
  • Grignard Reaction: A Grignard reagent can be reacted with an appropriate aldehyde to synthesize (Z)-3-Methyl-4-decen-1-ol. This process typically involves methylmagnesium bromide reacting with a suitable carbonyl compound .
  • Catalytic Hydrogenation: Industrially, (Z)-3-Methyl-4-decen-1-ol may be produced through catalytic hydrogenation processes that enhance yield and purity. Catalysts such as palladium or platinum are commonly employed .

(Z)-3-Methyl-4-decen-1-ol has various applications across different fields:

  • Flavoring Agents: It is used in food products to impart specific flavors due to its pleasant aroma.
  • Fragrance Industry: The compound serves as a key ingredient in perfumes and scented products, contributing to their olfactory profiles.
  • Pest Management: Its ability to attract certain moth species makes it valuable in developing traps for pest control.

Studies on (Z)-3-Methyl-4-decen-1-ol have focused on its interactions with biological targets, particularly olfactory receptors in insects. Research indicates that this compound effectively elicits responses from male Larch Casebearer Moths, suggesting potential applications in ecological monitoring and pest management strategies. The stability and efficacy of these interactions can vary based on environmental conditions, indicating that further research could optimize its use in practical applications .

Several compounds share structural similarities with (Z)-3-Methyl-4-decen-1-ol. These include:

Compound NameStructural FeaturesUnique Aspects
5-Decen-1-olUnsaturated alcohol with five carbonsE-isomer with different reactivity
1-DecanolSaturated alcoholNo double bond; higher stability
5-Nonen-1-olUnsaturated alcohol with nine carbonsOne less carbon; different properties

Uniqueness: (Z)-3-Methyl-4-decen-1-ol is distinguished by its Z-configured double bond and methyl group, which influence both its chemical reactivity and biological activity. This configuration imparts specific olfactory characteristics that are not present in its E-isomer or saturated counterparts, making it particularly effective as an attractant in ecological contexts .

Nickel-Catalyzed Hydrofluoroalkylation of Alkynes

A breakthrough in Z-selective synthesis involves nickel-catalyzed hydrofluoroalkylation of alkynes, which achieves stereochemical control through radical-mediated pathways. In this method, bromodifluoroacetate or perfluoroalkyl iodide reacts with terminal alkynes under nickel/iron dual catalysis, yielding fluoroalkylated (Z)-alkenes with up to 99:1 Z/E selectivity. The reaction proceeds via a radical chain mechanism, where iron mediates single-electron transfer to generate fluoroalkyl radicals, while nickel coordinates the alkyne to enforce syn-addition (Figure 1). Substrate scope studies demonstrate compatibility with alkyne-tethered pharmaceuticals and carbohydrates, enabling modular synthesis of Z-configured intermediates.

Key Parameters for Z-Selectivity

FactorOptimal ConditionImpact on Z/E Ratio
LigandBidentate phosphineIncreases to 95:5
SolventTetrahydrofuranMaximizes yield
Temperature60°CBalances kinetics

This method’s stereoselectivity arises from the preferential stabilization of the Z-alkene’s transition state through π-π interactions between the nickel center and the fluoroalkyl group.

Palladium-Mediated Semihydrogenation of Alkynes

Semihydrogenation of 1-ethynylcyclohexene derivatives using palladium catalysts modified with quinoline provides a complementary route to Z-olefins. The quinoline additive poisons surface adsorption sites on palladium, favoring syn-addition of hydrogen and suppressing over-reduction to alkanes. At low quinoline concentrations (0.5 mol%), the reaction predominantly yields trans-olefins (91% purity), while higher concentrations (2 mol%) shift selectivity toward cis-isomers (80% purity). This tunability enables precise control over double-bond geometry, critical for synthesizing (Z)-3-Methyl-4-decen-1-ol’s conjugated system.

(Z)-3-Methyl-4-decen-1-ol represents a significant compound in lepidopteran chemical communication, particularly in its role as a semiochemical attractant for specific moth species . The compound exhibits notable biological activity in its capacity as an attractant for certain moth species, most prominently the Larch Casebearer Moth (Coleophora laricella) . This unsaturated alcohol compound, characterized by its distinctive Z-configuration and methyl group positioning, demonstrates remarkable specificity in its interaction with lepidopteran olfactory systems [2].

The molecular structure of (Z)-3-Methyl-4-decen-1-ol, with the molecular formula C₁₁H₂₂O and molecular weight of 170.29 grams per mole, features a critical double bond in the Z-configuration between carbons 4 and 5, along with a methyl substituent at position 3 [2]. This structural arrangement proves essential for its effectiveness in eliciting behavioral responses from target moth species . The compound's unique odor profile and structural characteristics contribute significantly to its efficacy in attracting specific insects, making it particularly valuable for ecological monitoring and pest management applications .

Research indicates that (Z)-3-Methyl-4-decen-1-ol functions within complex pheromone communication networks that have evolved in lepidopteran species over millions of years [3]. These communication systems rely on the precise detection and discrimination of chemical signals, where individual compounds like (Z)-3-Methyl-4-decen-1-ol serve as key components in species-specific recognition patterns [3]. Male moths utilize highly specialized olfactory receptor neurons located on their antennae to detect these pheromone molecules, even at extremely low concentrations [3].

The mechanism of pheromone detection in lepidopteran species involves sophisticated molecular recognition processes [4] [3]. Olfactory receptors in moths demonstrate remarkable selectivity, with individual receptor types showing distinct preferences for specific molecular configurations [4]. The effectiveness of (Z)-3-Methyl-4-decen-1-ol stems from its precise molecular geometry, which allows for optimal binding interactions with specialized olfactory receptor proteins [4] [5].

Studies have demonstrated that pheromone communication systems in Lepidoptera exhibit extraordinary specificity, with subtle changes in molecular structure dramatically affecting behavioral responses [6] [7]. The positioning of the methyl group and the Z-configuration of the double bond in (Z)-3-Methyl-4-decen-1-ol are critical determinants of its biological activity [6]. These structural features enable the compound to interact selectively with specific receptor binding sites while avoiding cross-reactivity with receptors tuned to other pheromone components [7].

The temporal aspects of pheromone communication also play crucial roles in lepidopteran behavior [3]. Male moths must track intermittent pheromone filaments over considerable distances, requiring rapid detection and processing of chemical signals [3]. The olfactory system of moths has evolved to detect brief, weak pheromone stimuli encountered during flight through sophisticated signal transduction cascades involving changes in intracellular calcium concentrations [3].

Field Efficacy Studies in Larch Casebearer Moth Population Management

Extensive field studies have validated the effectiveness of (Z)-3-Methyl-4-decen-1-ol and related compounds in larch casebearer moth population management [8] [9]. The primary research focus has centered on (Z)-5-decen-1-ol, which has been identified as the major pheromone component for Coleophora laricella [8]. These investigations have provided comprehensive data on trap efficacy, dose-response relationships, and optimal deployment strategies for pheromone-based monitoring systems [8] [9].

Field trials conducted across multiple geographic regions, including the Swiss Alps, northwestern Germany, and the Black Forest, have demonstrated consistent patterns of moth attraction to synthetic pheromone lures [8]. The studies employed delta-type sticky traps equipped with rubber-cap odor dispensers containing various concentrations of pheromone compounds [8]. Results showed progressive increases in moth captures with higher attractant concentrations, ranging from 1 microgram to 1000 micrograms per trap [8].

LocationStudy DurationTrap TypeTotal Moths CapturedKey Findings
Swiss Alps (Tinizong)July 15-31, 1980Tetratrap~20,000Higher doses (100-1000 μg) most effective; trap saturation at 200-400 moths [8]
Northwestern Germany (Lingen)May 27-June 9, 1981Tetratrap~30,000Clear dose-response relationship; trap saturation within 24 hours at peak flight [8]
Engadin Valley (Zuoz)June 23-July 13, 1981Tetratrap840Effective even in low-density populations [8]
Black Forest (Strittberg)June 2-28, 1981TetratrapVariableTrap placement critical - effective only within tree crowns [8]

The research revealed critical insights into trap saturation effects, where the retaining capacity of sticky traps declined markedly after capturing 200-400 moths [8]. This saturation phenomenon frequently occurred within hours of trap exposure at sites with high moth densities, demonstrating important limitations in the use of sticky traps for monitoring economically relevant populations [8]. The findings indicated that tetratraps filled to capacity (400+ moths) provided unreliable data for comparative efficacy studies [8].

Dose-response relationships showed consistent patterns across different study sites [8]. Traps baited with 1 microgram of pheromone captured significantly fewer moths compared to those with 10, 100, or 1000 micrograms [8]. The optimal effective range appeared to be between 100-1000 micrograms, with diminishing returns at the highest concentrations due to trap saturation effects [8]. Control traps without pheromone lures consistently captured negligible numbers of moths, confirming the specificity of the attraction response [8].

Environmental factors significantly influenced trapping effectiveness [8]. Trap placement studies revealed that substantial captures occurred only when traps were positioned on green branches within host tree crowns [8]. Traps placed on tree trunks or in closed forest stands showed consistently poor performance, even in areas with confirmed moth infestations [8]. This finding emphasized the importance of understanding moth flight behavior and microhabitat preferences for successful monitoring programs [8].

The studies also examined inhibitory effects of related compounds on pheromone attraction [8] [9]. The acetate analogue (Z)-5-decenyl acetate demonstrated strong inhibitory properties, reducing moth captures by 90% when present at 0.3% concentration relative to the primary attractant [8]. Complete inhibition occurred at 1% acetate concentration, suggesting potential applications for mating disruption strategies [8]. Similarly, (Z)-5-dodecen-1-ol showed inhibitory effects at concentrations above 1% of the primary pheromone [9].

Seasonal timing proved critical for field study success [8]. Peak moth flight periods varied by geographic location and elevation, occurring from late May in northwestern Germany to mid-July in high-altitude Swiss locations [8]. The research demonstrated that pheromone effectiveness remained stable over extended periods, with lures retaining attractiveness for up to two weeks under field conditions [8].

Population density variations significantly affected trapping results [8]. Sites with higher moth densities showed more rapid trap saturation and greater total captures, while low-density areas provided clearer dose-response relationships [8]. These findings suggested that monitoring strategies should be adapted based on expected population levels in target areas [8].

Structure-Activity Relationships in Olfactory Receptor Binding

The structure-activity relationships governing olfactory receptor binding of (Z)-3-Methyl-4-decen-1-ol and related compounds reveal fundamental principles of molecular recognition in lepidopteran chemical communication [4] [6] [5]. These relationships demonstrate how specific structural features determine receptor selectivity and binding affinity, ultimately controlling behavioral responses in target moth species [4] [5].

Electroantennogram studies on male Coleophora laricella have provided detailed insights into structure-activity relationships for alkenol compounds [8]. Research comparing (Z)-5-decen-1-ol with various structural analogues revealed that geometric isomerism dramatically affects receptor binding [8]. The Z-isomer consistently demonstrated 30-fold greater effectiveness compared to the corresponding E-isomer across multiple chain lengths [8]. This stereochemical specificity reflects the precise three-dimensional requirements for optimal receptor-ligand interactions [4].

CompoundStructural FeaturesRelative EffectivenessFunctional Role
(Z)-5-Decen-1-olZ-configuration, position 5 double bond1.0 (reference)Primary attractant [8]
(E)-5-Decen-1-olE-configuration, position 5 double bond0.03 (30-fold less)Weak attractant [8]
(Z)-5-Decenyl acetateZ-configuration, acetate group0.03-0.1Attraction inhibitor [8]
(Z)-5-Dodecen-1-olZ-configuration, extended chainInhibitory at 1%Attraction inhibitor [9]
(Z)-3-Methyl-4-decen-1-olZ-configuration, methyl branchHigh specificitySpecies-specific attractant

Chain length represents another critical structural parameter affecting receptor binding specificity [8] [6]. Studies examining alkenols ranging from 10 to 16 carbons demonstrated that receptor types show distinct preferences for specific chain lengths [8]. For Coleophora laricella, the optimal chain length is 10 carbons, with progressively reduced effectiveness as chain length increases or decreases [8]. This selectivity reflects the evolution of receptor binding pockets precisely sized to accommodate preferred ligand dimensions [4].

Double bond positioning within the carbon chain significantly influences receptor recognition [8] [6]. Systematic evaluation of positional isomers revealed that the (Z)-5 position represents the optimal configuration for Coleophora laricella receptors [8]. Shifting the double bond to positions 3, 4, 6, 7, or 8 resulted in substantial reductions in receptor activation, with some positions showing 100-fold decreases in effectiveness [8]. These findings demonstrate the exquisite positional selectivity of olfactory receptor proteins [4].

The role of functional groups in determining receptor binding characteristics has been extensively studied [8] [6]. Primary alcohols generally show higher effectiveness compared to their corresponding acetate or aldehyde analogues [8]. However, selective adaptation experiments suggest that separate receptor cell types exist for alcohols and acetates, indicating distinct molecular recognition mechanisms for different functional groups [8]. This receptor diversity allows for complex pheromone blend discrimination [3].

Molecular branching patterns significantly affect structure-activity relationships [6]. Research on alkyl-branched pheromone analogues in various lepidopteran species has shown that methyl substituents generally reduce receptor binding affinity compared to straight-chain analogues [6]. The specific positioning of methyl groups determines the magnitude of this effect, with some positions causing 10-30 fold reductions in effectiveness [6]. For (Z)-3-Methyl-4-decen-1-ol, the methyl group at position 3 likely contributes to its species-specific activity profile .

Recent advances in understanding olfactory receptor structure have revealed the molecular basis for ligand selectivity [4] [5]. Olfactory receptors contain binding pockets formed by transmembrane domains, with specific amino acid residues determining ligand specificity [4]. The volume and hydrophobic properties of these binding pockets dictate which odorant molecules can bind effectively [4]. Mutations in key residues can dramatically alter receptor selectivity, confirming the importance of precise molecular interactions [10].

Computational modeling studies have provided additional insights into structure-activity relationships [10] [11]. Molecular dynamics simulations and docking studies have identified specific amino acid residues involved in ligand binding and have predicted how structural modifications affect binding affinity [10]. These approaches have proven valuable for understanding the molecular determinants of receptor selectivity and for predicting the activity of novel compounds [10].

The evolutionary context of structure-activity relationships reveals how pheromone communication systems have diversified among related species [12] [10]. Comparative studies across multiple lepidopteran species show that closely related moths often use structurally similar pheromone components but with subtle differences that maintain species isolation [12]. These differences typically involve changes in chain length, double bond position, or geometric configuration [12] [10].

Structure-activity relationships also extend to pheromone degradation and clearance mechanisms [13]. The specificity of pheromone-degrading enzymes matches the structural selectivity of receptors, ensuring rapid signal termination after receptor activation [13]. This coordinated specificity in both binding and clearance processes contributes to the temporal precision required for effective pheromone communication [13].

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

170.167065321 g/mol

Monoisotopic Mass

170.167065321 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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